Benzene, 1,3-dichloro-5-(1,3,3,3-tetrachloro-1-methylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,3-dichloro-5-(1,3,3,3-tetrachloro-1-methylpropyl)- is an organic compound characterized by the presence of multiple chlorine atoms attached to a benzene ring. This compound is a derivative of benzene, where the hydrogen atoms are replaced by chlorine atoms and a tetrachloro-methylpropyl group. It is a colorless liquid with a distinct aromatic odor and is insoluble in water but soluble in organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,3-dichloro-5-(1,3,3,3-tetrachloro-1-methylpropyl)- can be achieved through various methods. One common approach involves the reaction of 1,3-dichlorobenzene with a tetrachloro-methylpropyl group under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the proper substitution of hydrogen atoms with chlorine atoms .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. The chlorination of benzene derivatives is carried out in the presence of catalysts such as iron or aluminum chloride. The reaction conditions, including temperature and pressure, are carefully controlled to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,3-dichloro-5-(1,3,3,3-tetrachloro-1-methylpropyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of less chlorinated derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide and potassium hydroxide, often in the presence of a solvent like ethanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation can produce chlorinated benzoic acids .
Scientific Research Applications
Benzene, 1,3-dichloro-5-(1,3,3,3-tetrachloro-1-methylpropyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Mechanism of Action
The mechanism by which Benzene, 1,3-dichloro-5-(1,3,3,3-tetrachloro-1-methylpropyl)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biochemical effects. The pathways involved in these interactions are complex and depend on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
1,2-Dichlorobenzene: Another isomer of dichlorobenzene with chlorine atoms at different positions.
1,4-Dichlorobenzene: Similar to 1,3-dichlorobenzene but with chlorine atoms at the para positions.
1,3,5-Trichlorobenzene: Contains three chlorine atoms on the benzene ring.
Uniqueness
Benzene, 1,3-dichloro-5-(1,3,3,3-tetrachloro-1-methylpropyl)- is unique due to the presence of the tetrachloro-methylpropyl group, which imparts distinct chemical properties and reactivity compared to other dichlorobenzene derivatives. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
73588-42-8 |
---|---|
Molecular Formula |
C10H8Cl6 |
Molecular Weight |
340.9 g/mol |
IUPAC Name |
1,3-dichloro-5-[(2S)-2,4,4,4-tetrachlorobutan-2-yl]benzene |
InChI |
InChI=1S/C10H8Cl6/c1-9(13,5-10(14,15)16)6-2-7(11)4-8(12)3-6/h2-4H,5H2,1H3/t9-/m0/s1 |
InChI Key |
DELZPCKTBPIBEE-VIFPVBQESA-N |
Isomeric SMILES |
C[C@](CC(Cl)(Cl)Cl)(C1=CC(=CC(=C1)Cl)Cl)Cl |
Canonical SMILES |
CC(CC(Cl)(Cl)Cl)(C1=CC(=CC(=C1)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.